molecular formula C22H31N B14395407 4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile CAS No. 89587-95-1

4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile

Cat. No.: B14395407
CAS No.: 89587-95-1
M. Wt: 309.5 g/mol
InChI Key: UPJOSOSXESDQGD-UHFFFAOYSA-N
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Description

4-[2-(4-Pentylbicyclo[222]octan-1-yl)ethyl]benzonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the bicyclic core, 4-pentylbicyclo[2.2.2]octane, through a series of cyclization reactions. This core is then functionalized with an ethyl group and subsequently reacted with benzonitrile under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective functional group protection, and high-performance liquid chromatography (HPLC) for purification are commonly employed.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
  • 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate

Uniqueness

4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile stands out due to its specific combination of a bicyclic core with a benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

89587-95-1

Molecular Formula

C22H31N

Molecular Weight

309.5 g/mol

IUPAC Name

4-[2-(4-pentyl-1-bicyclo[2.2.2]octanyl)ethyl]benzonitrile

InChI

InChI=1S/C22H31N/c1-2-3-4-10-21-12-15-22(16-13-21,17-14-21)11-9-19-5-7-20(18-23)8-6-19/h5-8H,2-4,9-17H2,1H3

InChI Key

UPJOSOSXESDQGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CCC(CC1)(CC2)CCC3=CC=C(C=C3)C#N

Origin of Product

United States

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